molecular formula C9H10Cl2F3NO B3028294 (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 1810074-79-3

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B3028294
CAS No.: 1810074-79-3
M. Wt: 276.08
InChI Key: XPQKDXIKGYSXEY-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (CAS: 1810074-79-3) is a chiral β-amino alcohol derivative with a substituted phenyl group. Its molecular formula is C₉H₁₀Cl₂F₃NO, and it has a molecular weight of 276.08 g/mol . The compound features a 4-chloro-3-(trifluoromethyl)phenyl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

(2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKDXIKGYSXEY-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-79-3
Record name Benzeneethanol, β-amino-4-chloro-3-(trifluoromethyl)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-chloro-3-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using ammonia or an amine under suitable conditions.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques such as crystallization with a chiral acid or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen or trifluoromethyl group under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Ammonia, amines, or other nucleophiles.

Major Products

The major products formed from these reactions include various derivatives such as ketones, amides, and substituted phenyl compounds.

Scientific Research Applications

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride involves its interaction with specific molecular targets such as opioid receptors. The compound binds to these receptors, modulating pain signals and providing analgesic effects. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent analgesic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanolamine Derivatives

The compound is part of a broader class of β-amino alcohols with halogenated aryl groups. Below is a detailed comparison with analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Differences
(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (1810074-79-3) C₉H₁₀Cl₂F₃NO 276.08 4-Cl, 3-CF₃ Reference compound; higher lipophilicity due to Cl
(S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride (1394822-95-7) C₉H₁₀ClF₄NO 259.63 4-F, 3-CF₃ Lower molecular weight; increased electronegativity at position 4
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (1810074-77-1) C₈H₁₀ClF₂NO 209.62 2,5-diF Reduced steric bulk; altered electronic effects due to di-fluoro substitution
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol hydrochloride (1951425-23-2) C₉H₁₃ClFNO 205.66 3-F, 2-CH₃ Methyl group increases steric hindrance; potential for altered receptor binding
(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride (N/A) C₉H₁₁ClF₃NO 249.64 3-CF₃ Absence of Cl at position 4; simpler substitution pattern
Key Observations:

Trifluoromethyl (CF₃) at position 3 is a common feature, contributing to metabolic stability and lipophilicity across all analogs .

Steric Considerations: The 2,5-difluoro analog (1810074-77-1) lacks the bulky CF₃ group, reducing steric hindrance and possibly improving solubility . The 3-fluoro-2-methyl derivative (1951425-23-2) introduces steric bulk near the amino alcohol moiety, which may impact enantioselective synthesis or biological interactions .

Pharmacological Implications :

  • Compounds with 4-chloro-3-CF₃ or 4-fluoro-3-CF₃ substituents (e.g., the target and 1394822-95-7) are structurally similar to intermediates in kinase inhibitors like Sorafenib Tosylate, which targets cancer pathways .

Biological Activity

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, with the CAS number 1810074-79-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H10ClF3NO
  • Molecular Weight : 276.08 g/mol
  • CAS Number : 1810074-79-3
  • Storage Conditions : Inert atmosphere at room temperature

Synthesis and Structure

The compound can be synthesized through various chemical reactions involving substituted phenyl groups and amine functionalities. The presence of the trifluoromethyl group is critical for enhancing biological activity, particularly in antitumor and antimicrobial applications.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Compounds in the same structural class have shown IC50 values ranging from 3.6 µM to 11.0 µM against these cell lines, indicating promising anticancer properties .

The mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in cancer cells, which is crucial for inhibiting tumor growth.
  • Apoptosis Induction : It promotes apoptosis in both wild-type and mutant p53 cell lines, suggesting a broad applicability in cancer therapy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Chlamydia Activity : Studies have demonstrated that derivatives containing the trifluoromethyl group show selective activity against Chlamydia species, outperforming standard antibiotics like spectinomycin and penicillin .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/Activity LevelReference
AntitumorHCT-1163.6 µM
AntitumorMCF-711.0 µM
AntimicrobialChlamydiaModerate activity

Case Study: Cytotoxic Effects on Cancer Cells

In a study assessing the cytotoxic effects of various compounds similar to this compound, researchers found that:

  • The compounds caused significant increases in the sub-G1 population of the cell cycle, indicative of apoptosis.
  • Flow cytometry analysis revealed that treatment with these compounds led to a concentration-dependent increase in cell cycle arrest phases, particularly at concentrations around 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride
Reactant of Route 2
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(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

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